molecular formula C11H12BrNO4 B7549106 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid

2-[2-(3-Bromophenoxy)propanoylamino]acetic acid

Cat. No. B7549106
M. Wt: 302.12 g/mol
InChI Key: GOTAIKBVHSYLPF-UHFFFAOYSA-N
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Description

2-[2-(3-Bromophenoxy)propanoylamino]acetic acid, also known as BPPA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. BPPA has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments.

Mechanism of Action

2-[2-(3-Bromophenoxy)propanoylamino]acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs) (5). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs leads to increased acetylation of histones, resulting in a more open chromatin structure and increased gene expression.
Biochemical and Physiological Effects:
2-[2-(3-Bromophenoxy)propanoylamino]acetic acid has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes (2). 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid has also been shown to inhibit the formation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease (3). Additionally, 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria (4).

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid in laboratory experiments is its ability to inhibit HDACs, which can be useful in studying the role of histone acetylation in gene expression. However, one limitation of using 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid is its potential toxicity, which can affect the viability of cells and the reliability of experimental results.

Future Directions

There are several potential future directions for research on 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid. One direction is to investigate its potential use in combination with other anticancer drugs to enhance their effectiveness. Another direction is to study its potential use in treating other neurodegenerative diseases besides Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid for different applications.
In conclusion, 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid may lead to the development of new treatments for cancer, Alzheimer's disease, and other diseases.

Synthesis Methods

The synthesis of 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid involves the reaction between 3-bromophenol and 2-aminoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere. The resulting compound is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-[2-(3-Bromophenoxy)propanoylamino]acetic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity by inducing apoptosis in cancer cells (2). 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid has also been studied for its potential use in treating Alzheimer's disease by inhibiting the formation of amyloid beta peptides (3). Additionally, 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid has been investigated for its antibacterial properties (4).

properties

IUPAC Name

2-[2-(3-bromophenoxy)propanoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-7(11(16)13-6-10(14)15)17-9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTAIKBVHSYLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)OC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-Bromophenoxy)propanoylamino]acetic acid

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